M-DI(Sec-butyl)benzene

Description

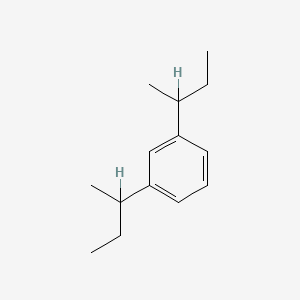

Structure

2D Structure

3D Structure

Properties

CAS No. |

1079-96-5 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

1,3-di(butan-2-yl)benzene |

InChI |

InChI=1S/C14H22/c1-5-11(3)13-8-7-9-14(10-13)12(4)6-2/h7-12H,5-6H2,1-4H3 |

InChI Key |

SGJNVYYELDBNLA-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC(=CC=C1)C(C)CC |

Canonical SMILES |

CCC(C)C1=CC(=CC=C1)C(C)CC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Di(sec-butyl)benzene |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of M Di Sec Butyl Benzene

Electrophilic Aromatic Substitution on Disubstituted Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. uoanbar.edu.iqmasterorganicchemistry.com The introduction of one or more substituents onto the benzene ring significantly affects both the rate of subsequent substitution reactions and the orientation of the incoming electrophile. utexas.edumsu.edu

The sec-butyl group is an alkyl group, which is generally considered to be an activating group and an ortho-, para-director in electrophilic aromatic substitution. uoanbar.edu.iq This is due to two main effects:

Inductive Effect : Alkyl groups are electron-donating through the sigma bonds (inductive effect), which enriches the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. msu.edu

Hyperconjugation : This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi system of the benzene ring. This further increases the electron density of the ring, particularly at the ortho and para positions.

In m-di(sec-butyl)benzene, the two sec-butyl groups are situated at positions 1 and 3 of the benzene ring. Their directing effects are additive. Both groups direct incoming electrophiles to their respective ortho and para positions. Therefore, substitution is strongly favored at the 4- and 6-positions (ortho to one sec-butyl group and para to the other) and at the 2-position (ortho to both sec-butyl groups). The position between the two sec-butyl groups (the 2-position) is sterically hindered, which can reduce the likelihood of substitution at that site, especially with bulky electrophiles. solubilityofthings.commasterorganicchemistry.com The 5-position is meta to both groups and is therefore the least favored site for electrophilic attack.

The activating nature of the two sec-butyl groups means that this compound is more reactive towards electrophiles than benzene itself. However, the bulky nature of the sec-butyl groups can introduce steric hindrance, which can sometimes slow down the reaction rate compared to less hindered dialkylbenzenes. solubilityofthings.com

Nitration: The nitration of benzene derivatives is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. chemguide.co.uk For this compound, the nitration is expected to yield primarily 4-nitro-1,3-di(sec-butyl)benzene and 2-nitro-1,3-di(sec-butyl)benzene, with the former likely being the major product due to reduced steric hindrance. The mechanism involves the attack of the electron-rich benzene ring on the nitronium ion to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com Studies on similar di-tert-butylbenzene systems have shown that the position of nitration is highly influenced by steric factors. researchgate.netcdnsciencepub.com

Halogenation: Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst like FeBr₃ or AlCl₃ to polarize the halogen molecule and generate a more potent electrophile. uoanbar.edu.iquomustansiriyah.edu.iq The mechanism is analogous to nitration, involving the formation of an arenium ion intermediate. For this compound, halogenation would be directed to the 4- and 2-positions. The bulky sec-butyl groups can influence the ortho/para ratio, with substitution at the less sterically hindered para position often being favored. masterorganicchemistry.com

Acylation: Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com This reaction is also subject to the directing effects of the sec-butyl groups. A significant feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material because the acyl group is deactivating. This prevents the polyacylation that can be a problem in Friedel-Crafts alkylation. uomustansiriyah.edu.iq The reaction of this compound with an acyl chloride like acetyl chloride in the presence of AlCl₃ would be expected to yield primarily 4-acetyl-1,3-di(sec-butyl)benzene.

Nucleophilic Aromatic Substitution in Activated Derivatives (where applicable to specific substituted analogues)

Nucleophilic aromatic substitution (NAS) is generally less common for simple benzene derivatives because the electron-rich aromatic ring repels nucleophiles. youtube.commasterorganicchemistry.com However, NAS can occur if the benzene ring is substituted with one or more strong electron-withdrawing groups, such as a nitro group, and contains a good leaving group, such as a halide. masterorganicchemistry.com

For a derivative of this compound to undergo NAS, it would first need to be functionalized with such groups. For instance, if 4-nitro-1,3-di(sec-butyl)benzene were to be halogenated at the 6-position to give 6-halo-4-nitro-1,3-di(sec-butyl)benzene, this product could potentially undergo NAS. The strong electron-withdrawing nitro group would activate the ring towards nucleophilic attack, and the halogen would serve as the leaving group. The nucleophile would attack the carbon bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex, where the negative charge is delocalized onto the nitro group. researchgate.net Subsequent loss of the halide ion restores aromaticity and yields the substitution product. The sec-butyl groups, being electron-donating, would slightly disfavor this reaction compared to an unalkylated analogue.

Hydrogenation Reactions and Selectivity

Hydrogenation of the aromatic ring in this compound reduces it to the corresponding cyclohexane (B81311) derivative. This reaction is typically carried out at elevated temperature and pressure using a metal catalyst.

The catalytic hydrogenation of sec-butylbenzene (B1681704) serves as a model for the behavior of this compound. mdpi.comresearchgate.net The reaction involves the addition of hydrogen across the double bonds of the aromatic ring to form sec-butylcyclohexane (B1581254). Common catalysts for this transformation include platinum, palladium, rhodium, and nickel, often supported on materials like alumina (B75360), carbon, or silica. mdpi.comsciprofiles.com The reaction proceeds via the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The hydrogenation of this compound would yield 1,3-di(sec-butyl)cyclohexane. Due to the creation of new stereocenters on the cyclohexane ring, a mixture of cis and trans isomers is possible.

The efficiency and selectivity of the hydrogenation of bulky aromatic compounds like sec-butylbenzene can be significantly enhanced by modifying the catalyst. mdpi.comresearchgate.netsciprofiles.com Research has shown that modifying a Pd/Al₂O₃ catalyst with acidic additives such as H₂SO₄ or H₂WO₄ leads to a notable increase in both the activity and selectivity of the hydrogenation of sec-butylbenzene. mdpi.comresearchgate.netsciprofiles.com The selectivity for the formation of sec-butylcyclohexane on these modified catalysts was reported to be higher than 99%. researchgate.net

The enhanced performance of these acid-modified catalysts is attributed to several factors. Infrared spectroscopy studies have revealed that larger palladium metal particles are formed on the acid-modified catalysts. mdpi.comsciprofiles.com Furthermore, the presence of acidic sites on the support can lead to stronger adsorption of the aromatic substrate, increasing the time it spends on the electron-deficient metal sites where hydrogenation occurs. mdpi.com

Table of Reaction Products and Conditions

| Reaction Type | Reactants | Catalyst/Reagents | Major Product(s) |

|---|---|---|---|

| Nitration | This compound | HNO₃, H₂SO₄ | 4-Nitro-1,3-di(sec-butyl)benzene |

| Halogenation (Bromination) | This compound | Br₂, FeBr₃ | 4-Bromo-1,3-di(sec-butyl)benzene |

| Acylation (Acetylation) | This compound | CH₃COCl, AlCl₃ | 4-Acetyl-1,3-di(sec-butyl)benzene |

| Hydrogenation | This compound | H₂, Pd/Al₂O₃ (modified with H₂SO₄) | 1,3-di(sec-butyl)cyclohexane |

Oxidation Reactions of sec-Butylbenzene Derivatives

The oxidation of sec-butylbenzene and its derivatives is a significant chemical transformation, primarily targeting the benzylic carbon atom. The presence of a tertiary C-H bond at this position makes it susceptible to attack by various oxidizing agents. scbt.com

The most prominent industrial application of this reaction is the liquid-phase aerobic oxidation of sec-butylbenzene to produce sec-butylbenzene hydroperoxide. This hydroperoxide is a crucial intermediate in the synthesis of phenol (B47542) and methyl ethyl ketone (MEK). researchgate.netresearchgate.net The process is typically carried out by introducing an oxygen-containing gas, like air, into the liquid sec-butylbenzene. google.com While the reaction can proceed without a catalyst, the rate is generally slow. google.com

To enhance the reaction rate and selectivity, various catalysts have been employed. N-hydroxyphthalimide (NHPI) and its derivatives have proven effective in intensifying the aerobic liquid-phase oxidation of sec-butylbenzene, allowing for high rates and selectivity in the formation of the corresponding tertiary hydroperoxide. researchgate.netresearchgate.net The use of NHPI allows the oxidation to proceed under mild conditions, even at normal temperature and pressure. researchgate.net

The general mechanism for the oxidation of alkylaromatics involves the attack at the benzylic carbon, as the resulting intermediate radical is stabilized by resonance with the aromatic ring. scbt.com A tertiary C-H bond, like the one in sec-butylbenzene, is more susceptible to this attack than secondary or primary C-H bonds. scbt.com

Under strong oxidizing conditions, such as treatment with potassium permanganate (B83412) (KMnO₄), the alkyl side chain of alkylbenzenes can be completely oxidized to a carboxylic acid group (–CO₂H), as long as a benzylic hydrogen is present. pressbooks.pub For instance, butylbenzene (B1677000) is oxidized to benzoic acid under these conditions. pressbooks.pub In contrast, tert-butylbenzene (B1681246) is inert to this reaction because it lacks a benzylic hydrogen. pressbooks.pub

Photo-oxidation represents another pathway for the transformation of sec-butylbenzene derivatives. This can occur through reactions with hydroxyl radicals and NOx, which may be components of photochemical smog. scbt.com A more controlled photo-oxidation process has been developed using an iron(III) bromide (FeBr₃) catalyst. Irradiating a solution of sec-butylbenzene and FeBr₃ with blue light under an oxygen atmosphere leads to the formation of phenol and 2-butanone (B6335102) with high yields. thieme-connect.de This reaction proceeds through the selective abstraction of the tertiary benzylic hydrogen by a bromine radical, formation of a hydroperoxide, and a subsequent acid-catalyzed Hock rearrangement. thieme-connect.de

The efficiency of the oxidation process can be significantly affected by impurities. Notably, isomers such as isobutylbenzene (B155976) and tert-butylbenzene act as inhibitors to the oxidation of sec-butylbenzene. google.comgoogleapis.com The presence of even small amounts of isobutylbenzene can markedly decrease the reaction rate. google.comgoogleapis.com

Table 1: Conditions for sec-Butylbenzene Oxidation

| Parameter | Value/Range | Source(s) |

|---|---|---|

| Temperature | 70°C to 200°C | google.comgoogle.com |

| Optimal Temperature | 90°C to 130°C | google.comgoogle.com |

| Pressure | 0.5 to 10 atmospheres (50 to 1000 kPa) | google.com |

| Catalysts | N-hydroxyphthalimide (NHPI), FeBr₃ (photo-induced) | researchgate.netthieme-connect.de |

| Reactants | sec-butylbenzene, Oxygen-containing gas (e.g., air) | google.com |

| Primary Product | sec-Butylbenzene hydroperoxide | researchgate.netgoogle.com |

Rearrangement Processes (e.g., Carbocation Rearrangements, Photo-induced Rearrangements)

Derivatives of sec-butylbenzene can undergo several types of rearrangement reactions, which are often dependent on the reaction conditions and the presence of catalysts or external stimuli like light.

Carbocation Rearrangements

Carbocation rearrangements are frequently observed during Friedel-Crafts alkylation reactions involving alkyl halides and a Lewis acid catalyst like aluminum chloride (AlCl₃). askfilo.commasterorganicchemistry.com When benzene is alkylated with 1-chlorobutane, the major product is sec-butylbenzene, not n-butylbenzene. askfilo.com This occurs because the initially formed primary butyl carbocation is unstable and rapidly rearranges via a hydride shift (the migration of a hydrogen atom with its pair of electrons) to the more stable secondary butyl carbocation before it attacks the benzene ring. askfilo.comlibretexts.org

Furthermore, sec-butylbenzene itself can undergo rearrangements in the presence of a strong Lewis acid such as AlCl₃. oup.com Studies on the reaction of sec-butylbenzene with aluminum chloride show a sequence of transformations. The initial reaction is transalkylation, which produces benzene and di(sec-butyl)benzenes. This is followed by the isomerization of the sec-butyl side chain to an isobutyl group, particularly observed in the more basic transalkylation products like this compound and 1,3,5-tri(sec-butyl)benzene. oup.com The final step observed is dealkylation. oup.com

Photo-induced Rearrangements

Aromatic compounds, including benzene derivatives, can undergo rearrangements when exposed to ultraviolet light. nih.gov The irradiation of benzene and some of its derivatives, such as tert-butylbenzene, in the presence of a nucleophilic solvent and acid, can lead to the formation of complex three-dimensional structures like bicyclo[3.1.0]hexene derivatives. nih.gov This photorearrangement represents a formal addition of a proton and a nucleophile across the benzene ring. nih.gov

Iron-catalyzed photoinduced reactions can also facilitate skeletal rearrangements. nih.gov While the efficiency may vary, aromatic substituents can participate in 1,2-migrations. For example, tert-butylbenzene has been shown to undergo such a rearrangement, although less efficiently than other substrates, which is attributed to the disruption of aromaticity in the cyclopropyl (B3062369) intermediate. nih.gov The study of the photochemistry of more complex systems, such as di-tert-butyl substituted azoxybenzocrowns, reveals that photo-rearrangement can lead to a variety of macrocyclic products, demonstrating the complexity of photochemical transformations in substituted benzene systems. mdpi.com

Table 2: Rearrangement Reactions of Butylbenzene Isomers

| Starting Material | Reagents/Conditions | Major Product(s) | Rearrangement Type | Source(s) |

|---|---|---|---|---|

| Benzene + 1-Chlorobutane | AlCl₃ | sec-Butylbenzene | Carbocation (Hydride Shift) | askfilo.comlibretexts.orgmsu.edu |

| sec-Butylbenzene | AlCl₃ | m-Di(isobutyl)benzene, 1,3,5-Tri(isobutyl)benzene | Carbocation (Isomerization) | oup.com |

| Benzene / tert-Butylbenzene | 254 nm light, Nucleophilic solvent, Acid | Bicyclo[3.1.0]hexene derivatives | Photo-induced Rearrangement | nih.gov |

| tert-Butylbenzene | FeCl₃, Light | Rearranged alkylated product | Photo-induced 1,2-migration | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of M Di Sec Butyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For m-di(sec-butyl)benzene, it provides definitive evidence for the carbon framework and the connectivity of protons.

High-resolution ¹³C NMR spectroscopy is instrumental in mapping the carbon skeleton of this compound. Due to the molecule's symmetry (assuming free rotation of the sec-butyl groups), the spectrum displays a distinct number of signals corresponding to the chemically non-equivalent carbon atoms. The benzene (B151609) ring itself produces four distinct signals for its six carbons, while the two identical sec-butyl groups each contribute four signals.

The chemical shifts (δ) are influenced by the electronic environment of each carbon atom. Aromatic carbons directly bonded to the alkyl substituents appear at a different shift compared to the other ring carbons. nih.gov The signals for the aliphatic carbons of the sec-butyl chains are found in the upfield region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in ¹H-coupled spectrum) |

|---|---|---|

| Aromatic C (quaternary, C1/C3) | ~148 | Singlet |

| Aromatic C (C5) | ~128 | Doublet |

| Aromatic C (C4/C6) | ~126 | Doublet |

| Aromatic C (C2) | ~125 | Doublet |

| Methine C (sec-butyl) | ~42 | Doublet |

| Methylene (B1212753) C (sec-butyl) | ~31 | Triplet |

| Methyl C (adjacent to ring) | ~22 | Quartet |

| Methyl C (terminal) | ~12 | Quartet |

Note: These are approximate values; actual shifts can vary based on solvent and experimental conditions.

¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. The aromatic region of the spectrum for this compound is complex due to the spin-spin coupling between the non-equivalent ring protons. The aliphatic region shows signals for the methine, methylene, and methyl protons of the sec-butyl groups, with characteristic multiplicities due to coupling. chemicalbook.com

To resolve ambiguities and confirm proton connectivity, advanced 2D NMR techniques are essential. uobasrah.edu.iq

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. scribd.comresearchgate.net For this compound, COSY would show cross-peaks connecting the methine proton of the sec-butyl group to both the adjacent methylene and methyl protons, confirming the structure of the alkyl chain. bmrb.io It would also help in assigning the coupled protons within the aromatic ring.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. ipb.pt It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, the proton signal around 2.7 ppm would show a correlation to the methine carbon signal around 42 ppm, confirming their direct bond.

While this compound is a liquid at room temperature, its conformation in the solid state can be studied by preparing a crystalline derivative. Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in a solid matrix. mst.edu Unlike in solution where rapid tumbling averages out anisotropic interactions, in ssNMR, these interactions provide valuable structural information. researchgate.net Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. mst.edu For a crystalline derivative of this compound, ssNMR could determine the specific conformation of the sec-butyl chains relative to the benzene ring, which may be fixed in the crystal lattice, and identify different molecular packing arrangements. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov For this compound (C₁₄H₂₂), the molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) of 190. nih.gov

The fragmentation pattern is dominated by cleavages that lead to stable carbocations. The most significant fragmentation pathway for alkylbenzenes is the benzylic cleavage. thieme-connect.decore.ac.uk

Table 2: Major Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₄H₂₂]⁺ | Molecular Ion (M⁺) |

| 161 | [C₁₂H₁₇]⁺ | Loss of an ethyl radical (•C₂H₅) from a sec-butyl group |

| 147 | [C₁₁H₁₅]⁺ | Loss of a propyl radical (•C₃H₇) via benzylic cleavage |

| 119 | [C₉H₁₁]⁺ | Loss of a sec-butyl radical (•C₄H₉) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes thieme-connect.de |

Note: The base peak is often the most stable carbocation formed, likely m/z 147 or 119.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared radiation that correspond to molecular vibrations. s-a-s.org The IR spectrum of this compound provides clear evidence for its aromatic and aliphatic components. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (in sec-butyl groups) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Aliphatic CH₂ and CH₃ |

| 880-820, 780-720 | C-H Out-of-Plane Bend | 1,3-disubstituted benzene ring |

Source: General IR correlation tables and data from PubChem. nih.govs-a-s.org

X-ray Diffraction Studies for Crystalline Derivatives and Precise Molecular Geometry

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Since this compound is a liquid, this technique would require the synthesis of a suitable solid derivative (e.g., through complexation or by introducing functional groups that promote crystallization). rsc.orgmdpi.com

If a single crystal of a derivative could be grown, X-ray diffraction analysis would yield highly accurate data on:

Bond lengths and angles: Providing exact geometric parameters for the entire molecule.

Molecular conformation: Revealing the preferred orientation (torsion angles) of the sec-butyl groups with respect to the benzene ring in the solid state.

Intermolecular interactions: Showing how the molecules pack together in the crystal lattice, governed by van der Waals forces.

This technique offers an unambiguous determination of the molecule's stereochemistry and solid-state conformation. researchgate.net

Other Advanced Spectroscopic and Analytical Methods (e.g., Gas Chromatography for Product Analysis and Purity Assessment)

Beyond the foundational spectroscopic techniques, a suite of other advanced and hyphenated analytical methods is crucial for the comprehensive characterization of this compound. These methods are particularly vital for analyzing product mixtures from synthesis, assessing purity, and confirming the compound's structure with a high degree of certainty. Gas chromatography, especially when coupled with mass spectrometry, stands out as a primary tool for these purposes.

Gas Chromatography (GC) for Product Analysis and Purity Assessment

Gas chromatography is an indispensable technique for separating and analyzing volatile compounds, making it ideally suited for the analysis of this compound and related substances. In industrial synthesis, such as the alkylation of benzene, the resulting product is not a single pure compound but a mixture. google.comgoogleapis.com This mixture often contains the desired sec-butylbenzene (B1681704) isomers, unreacted starting materials, and various by-products.

Product Mixture Analysis: The typical product stream from the synthesis of sec-butylbenzene includes several key components that need to be separated and quantified. googleapis.com The primary components of interest are sec-butylbenzene (SBB), isobutylbenzene (B155976) (IBB), di-sec-butylbenzene (DSBB), and tri-sec-butylbenzene (TSBB). googleapis.com The boiling points of isobutylbenzene (172.8°C) and sec-butylbenzene (173.5°C) are very close, making their separation by distillation difficult. google.com Therefore, gas chromatography provides the necessary resolution to distinguish between these and other isomers like tert-butylbenzene (B1681246). google.com

Patent literature details specific GC methodologies for analyzing these reaction mixtures. For instance, a DB-1 capillary column has been successfully used with a defined temperature program to achieve separation. googleapis.com Regular interval sampling and analysis by GC allow for the monitoring of catalyst performance and reaction kinetics. google.com

Table 1: Example of Gas Chromatography (GC) Conditions for Reaction Mixture Analysis googleapis.com

| Parameter | Value |

| Column | DB-1 Capillary Column |

| Column Length | 60 m |

| Initial Temperature | 100°C |

| Initial Hold Time | 10 minutes |

| Temperature Ramp Rate | 10°C/min |

| Final Temperature | 200°C |

Purity Assessment and Retention Data: For assessing the purity of a this compound sample, GC is used to detect and quantify any impurities. The Environmental Protection Agency (EPA) includes sec-butylbenzene in its methods for determining volatile organic compounds by GC/MS, such as Method 8261. epa.gov The coupling of a gas chromatograph to a mass spectrometer (GC-MS) is particularly powerful, as it provides not only retention time data for quantification but also mass spectra for definitive identification of the main component and any impurities. nih.gov

The Kovats Retention Index (RI) is a standardized measure used in gas chromatography to convert retention times into system-independent constants. For this compound, experimental Kovats RI values have been determined on standard polar columns, which aids in its identification across different GC systems. nih.gov

Table 2: Experimental Kovats Retention Index for this compound nih.gov

| Column Type | Kovats RI Values | Data Source |

| Standard Polar | 1468, 1477, 1478, 1487, 1500, 1513 | NIST Mass Spectrometry Data Center |

Other Relevant Spectroscopic Techniques

While GC is paramount for separation and quantification, other spectroscopic methods provide complementary structural information.

Mass Spectrometry (MS): As mentioned, GC-MS is a cornerstone technique. The mass spectrum of this compound provides its molecular weight and a characteristic fragmentation pattern that serves as a chemical fingerprint, allowing for unambiguous identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in the molecule. nih.gov This is crucial for confirming the substitution pattern on the benzene ring and the structure of the sec-butyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy, particularly vapor phase IR, is used to identify the functional groups present in the molecule. nih.gov The spectrum of this compound would show characteristic absorptions for aromatic C-H bonds and aliphatic C-H bonds, confirming its nature as a substituted benzene.

Together, these advanced analytical methods provide a robust framework for the quality control, purity assessment, and detailed structural elucidation of this compound.

Theoretical and Computational Chemistry Studies of M Di Sec Butyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of computational studies on m-di(sec-butyl)benzene, providing a deep understanding of its electronic structure and predicting its reactivity in chemical transformations.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the energetic landscapes of molecules. nih.gov For alkylbenzenes like this compound, these calculations can predict the relative stabilities of different isomers and conformers. nih.gov

DFT studies on related molecules, such as sec-butylbenzene (B1681704) and other dialkylbenzenes, have shown that the choice of functional and basis set is critical for obtaining accurate results. acs.orgacs.org For instance, functionals that include dispersion corrections, such as B3LYP-D and M06-2X, have been found to provide better geometric parameters for n-butylbenzene, a similar alkylbenzene. nih.gov The Perdew-Wang exchange and correlation functional (PW91) has also demonstrated good performance in predicting the properties of neutral aromatic molecules with flexible side chains. acs.orgacs.org

The energetic landscape of this compound is influenced by the steric and electronic effects of the two sec-butyl groups. The bulky nature of these substituents can lead to steric hindrance, which affects the regioselectivity of electrophilic substitution reactions. DFT calculations on 1-bromo-4-(sec-butyl)benzene (B1274128) have shown that the sec-butyl group increases the activation energy for an attack at the ortho position.

Quantum chemical calculations are also employed to predict the thermodynamic functions of alkylbenzene systems, including enthalpies of formation, entropies, and Gibbs free energies. acs.org These predictions are vital for understanding the equilibrium and kinetics of reactions involving these compounds.

For example, a combination of experimental studies and ab initio methods like G3MP2 has been successfully used to predict the thermodynamic functions of reactions involving tert-butylbenzenes. acs.org These studies have helped to resolve inconsistencies in the available thermochemical data and provide reliable enthalpies of formation. acs.org Similar approaches can be applied to this compound to determine its thermodynamic properties.

The following table presents a hypothetical comparison of calculated thermodynamic data for different isomers of di(sec-butyl)benzene, illustrating the type of information that can be obtained from such studies.

| Property | o-di(sec-butyl)benzene | This compound | p-di(sec-butyl)benzene |

| Enthalpy of Formation (gas, 298.15 K), kJ/mol | Data not available | Data not available | Data not available |

| Gibbs Free Energy of Formation (gas, 298.15 K), kJ/mol | Data not available | Data not available | Data not available |

| Entropy (gas, 298.15 K), J/(mol·K) | Data not available | Data not available | Data not available |

Molecular Modeling and Conformational Analysis of sec-Butyl Substituents

Studies on sec-butylbenzene have identified three stable conformers, with the gauche conformer being the most populated. researchgate.net The presence of the alpha-methyl group in the sec-butyl chain significantly influences these conformational preferences. researchgate.net For this compound, the interactions between the two sec-butyl groups would lead to a more complex conformational landscape.

Computational methods such as Møller-Plesset second-order perturbation theory (MP2) and DFT with appropriate basis sets (e.g., 6-311+G**) are used to calculate the energies of different conformers and the barriers to rotation between them. researchgate.net

Below is a table illustrating the type of data obtained from conformational analysis of a related molecule, sec-butylbenzene.

| Conformer | Dihedral Angle (τ2) | Relative Energy (kJ/mol) | Population (%) |

| G1 (gauche) | gauche | 0 | ~91 |

| A (anti) | anti | >0 | ~7 |

| G2 (gauche) | gauche | >0 | ~2 |

This data is for sec-butylbenzene and serves as an example of the output of conformational analysis. researchgate.net A similar analysis for this compound would involve considering the relative orientations of both sec-butyl groups.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling.researchgate.net

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. scope-journal.com This approach is valuable for predicting the properties of new or untested compounds without the need for extensive experimentation. scope-journal.com

In QSPR models, theoretical descriptors derived from the molecular structure are correlated with experimental data for properties like vapor pressure and solubility. researchgate.net For alkylbenzenes, these descriptors can include topological indices, quantum chemical parameters, and constitutional descriptors. scope-journal.com

A recent QSPR study on 42 alkylbenzenes used topological indices to predict physicochemical properties such as boiling point, critical pressure, critical volume, and critical temperature. scope-journal.com Principal Component Analysis (PCA) was employed to handle the large number of descriptors and avoid issues with multicollinearity. scope-journal.com

Another study focused on predicting vapor pressure from computationally derived molecular descriptors alone, which is particularly useful for hypothetical structures. For a large set of compounds, a strong correlation was found using polarizability and the count of polar functional groups as descriptors.

The following table provides an example of the types of molecular descriptors that could be used in a QSPR study of this compound and their correlation with a property like vapor pressure.

| Molecular Descriptor | Type | Potential Correlation with Vapor Pressure |

| Molecular Weight | Constitutional | Inverse |

| Topological Polar Surface Area (TPSA) | Topological | Inverse |

| LogP (Octanol-Water Partition Coefficient) | Physicochemical | Inverse |

| Molar Refractivity | Physicochemical | Inverse |

| Polarizability | Electronic | Inverse |

Catalytic Applications and Catalysis Research Involving M Di Sec Butyl Benzene and Analogues

Role of M-DI(Sec-butyl)benzene as a Reaction Intermediate in Heterogeneous and Homogeneous Catalytic Cycles

This compound and its isomers can act as intermediates in various catalytic processes, particularly in the alkylation and transalkylation of aromatic compounds. In the synthesis of sec-butylbenzene (B1681704) from benzene (B151609) and n-butene, di-sec-butylbenzene isomers are common by-products. epo.org These di-substituted products can undergo transalkylation with benzene to produce the desired mono-alkylated product, sec-butylbenzene. This process is often carried out using liquid catalysts such as those comprising aluminum chloride. epo.orggoogle.com

The formation of various butylbenzene (B1677000) isomers, including sec-butylbenzene and its di- and tri-substituted derivatives, is a key aspect of hydrocarbon pool chemistry within zeolites during methanol-to-olefins (MTO) processes. acs.org The specific isomers formed and their subsequent reactions are influenced by the zeolite structure and reaction conditions. For instance, the reactions of different butylbenzene isomers on zeolite H-Beta have been studied to understand their role in the MTO hydrocarbon pool and the secondary reactions of olefins. acs.org

Catalysis in Alkylation and Transalkylation Processes for Branched Alkylbenzenes

The synthesis of branched alkylbenzenes, such as this compound, is primarily achieved through Friedel-Crafts alkylation and transalkylation reactions. These reactions are crucial in the petrochemical industry for producing various chemical intermediates.

Zeolite-Based Catalysts and Shape Selectivity in Alkylation

Zeolites are widely used as solid acid catalysts in the alkylation of aromatic compounds due to their well-defined pore structures, which can impart shape selectivity. researchgate.net Different zeolite structures, such as BEA, MFI, MWW, and FAU, are employed depending on the desired product. researchgate.net The catalytic activity of zeolites in these processes is influenced by the nature and distribution of acid sites within their framework. researchgate.net

For the synthesis of sec-butylbenzene, various zeolites, including HY, cation-exchanged or dealuminated Mn+NaY, and H-pentasil, have been shown to be effective. google.com Zeolite Beta, in particular, has been studied for the alkylation of aromatics and has shown selectivity for the formation of cymenes and diisopropyl benzene. utm.my The incorporation of ZSM-5 zeolite units into mesostructured materials has been explored to enhance the yield of cymene in the isopropylation of toluene (B28343). researchgate.net

The choice of zeolite can influence the isomer distribution of the products. For instance, in the isopropylation of biphenyl, the zeolite's pore structure can control the formation of bulky di-isopropylbiphenyl isomers. researchgate.net Similarly, in the alkylation of benzene with butenes, the use of specific zeolites can favor the formation of the least bulky 4,4'-di-sec-butylbiphenyl. researchgate.net

Ionic Liquid Catalysis for Alkylbenzene Transformations

Ionic liquids (ILs) have emerged as an alternative to traditional acid catalysts for Friedel-Crafts alkylation reactions. researchgate.net They offer advantages such as ease of separation and potential for recycling. Chloroaluminate ILs, in particular, have demonstrated high activity and selectivity for the monoalkylation of benzene with olefins like dodecene. researchgate.net The acidity of these ionic liquids can be further enhanced by the addition of HCl, leading to different product distributions. researchgate.net

The production of linear alkylbenzenes using chloroaluminate ionic liquids has been described as a way to reduce catalyst consumption and simplify product separation. rsc.org These catalysts can be reused, as demonstrated in the alkylation of benzene with dodecene where the ionic liquid catalyst maintained its activity over multiple cycles. google.com The composition of the ionic liquid, including the choice of metal halide and amine hydrohalide salt, can be tailored for specific alkylation reactions. google.comgoogle.com

Palladium-Containing Catalysts in Alkylation and Selective Hydrogenation

Palladium-containing catalysts are utilized in both the synthesis and subsequent transformation of branched alkylbenzenes.

Alkylation: Palladium-impregnated MCM-22 family zeolites have been found to be effective catalysts for the alkylation of benzene with ethylene (B1197577) to produce sec-butylbenzene with high yield and low levels of by-products like isobutylbenzene (B155976) and tert-butylbenzene (B1681246). google.comgoogle.com These catalysts typically contain palladium in amounts ranging from 0.5% to 5% by weight. google.comgoogle.com The presence of palladium on the zeolite support contributes to the high selectivity for the desired mono-alkylated product. google.com

Selective Hydrogenation: Palladium catalysts supported on materials like alumina (B75360) (Al2O3) are used for the selective hydrogenation of aromatic compounds. The efficiency of these catalysts in the hydrogenation of sec-butylbenzene can be significantly enhanced by modification with acids such as H2SO4 or H2WO4. sciprofiles.commdpi.com This modification leads to the formation of larger palladium metal particles and the presence of ionic palladium species, which are believed to be responsible for the increased activity and selectivity. sciprofiles.commdpi.com The higher acidity of the modified catalysts can also lead to stronger adsorption of the substrate on the catalyst surface. mdpi.com

Emerging Catalytic Transformations (e.g., Oxidation, C-H Activation)

Beyond traditional alkylation and hydrogenation, research is exploring new catalytic transformations of branched alkylbenzenes, including oxidation and C-H activation.

Oxidation: The benzylic C–H bonds in alkylarenes are susceptible to oxidation to form valuable products like aromatic ketones. mdpi.com This transformation is a fundamental process in organic synthesis. Various catalytic systems, including those based on transition metals, have been developed for this purpose. mdpi.com Recent advancements focus on using environmentally friendly oxidants like molecular oxygen and exploring photocatalytic and electrochemical methods. mdpi.com

C-H Activation: Direct C-H bond activation has emerged as a powerful tool for the efficient synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. acs.orgacs.org Palladium-catalyzed methods have been developed for the arylation and alkylation of both sp2 and sp3 C-H bonds in the presence of directing groups. acs.org These reactions often proceed through a cyclometalated intermediate. acs.org While much of the research has focused on simpler substrates, the application of C-H activation to more complex molecules like branched alkylbenzenes is an area of growing interest. acs.org

Polymerization and Advanced Materials Research Incorporating M Di Sec Butyl Benzene Moieties

M-DI(Sec-butyl)benzene as a Monomer or Co-Monomer Precursor for Polymer Synthesis

This compound can serve as a precursor in the synthesis of polymers. Although not a conventional monomer that undergoes direct vinyl addition polymerization, its derivatives can be functionalized to act as monomers or co-monomers. For instance, the benzene (B151609) ring can be modified to include polymerizable groups.

One area of application is in the production of specialty polymers where specific properties imparted by the di(sec-butyl)benzene structure are desired. ontosight.ai These properties can include enhanced thermal stability and solubility in organic solvents due to the bulky, non-polar sec-butyl groups. The meta-substitution pattern influences the geometry and flexibility of the resulting polymer chain.

Research into related structures provides insights into how this compound might be utilized. For example, derivatives of benzene and alkylbenzenes are used to synthesize poly(phenylene)s, a class of high-performance polymers. researchgate.netcaltech.edu The synthesis often involves oxidative cationic polymerization or transition-metal-catalyzed coupling reactions of functionalized benzene derivatives. researchgate.netcaltech.edu By analogy, this compound could be functionalized, for instance, through bromination or other reactions, to create a di-functional monomer suitable for polycondensation or cross-coupling polymerization reactions.

The incorporation of the bulky sec-butyl groups is a key consideration. These groups can introduce steric hindrance, which affects polymerization kinetics and the final polymer architecture. acs.org This steric bulk can be advantageous in creating polymers with specific morphologies, such as those with reduced chain packing and lower crystallinity.

Anionic Polymerization Initiators Derived from sec-Butylbenzene (B1681704)

Sec-butylbenzene derivatives are precursors to important initiators for anionic polymerization, a type of chain-growth polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. wikipedia.org A prominent example is sec-butyllithium (B1581126) (sec-BuLi), which is commercially used to initiate the polymerization of monomers like styrene (B11656) and dienes. uni-bayreuth.deresearchgate.net

The initiation process with sec-BuLi involves the nucleophilic addition of the sec-butyl anion to a monomer, creating a carbanionic propagating species. wikipedia.org The structure of the sec-butyl group influences the initiation rate. researchgate.net

While sec-butylbenzene itself is not the direct initiator, it is the starting material for producing sec-butyllithium. The presence of two sec-butyl groups in this compound suggests the potential for creating difunctional initiators. A difunctional initiator can initiate polymerization from both ends, leading to the formation of polymers with a unique architecture, such as telechelic polymers or as a route to creating block copolymers. The synthesis of such an initiator from this compound would likely involve a metalation reaction, for example, with lithium metal.

The effectiveness of alkyllithium initiators is influenced by the solvent, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) generally leading to faster polymerization rates compared to non-polar hydrocarbon solvents like cyclohexane (B81311) or benzene. uni-bayreuth.de The aggregation state of the initiator, which is also solvent-dependent, plays a crucial role in the initiation kinetics. uni-bayreuth.de

Research on Sterically Demanding Monomers and Polymerization Kinetics

The sec-butyl groups in this compound and its derivatives introduce significant steric hindrance. Research on sterically demanding monomers is crucial for understanding how such structures influence polymerization processes. Steric hindrance can significantly affect the kinetics of polymerization, including the rates of propagation and termination. acs.org

For instance, in radical polymerization, bulky substituents near the polymerizable group can decrease the propagation rate constant (k_p) and the termination rate constant (k_t). acs.org This is because the bulky groups physically obstruct the approach of the monomer to the propagating radical and the approach of two propagating radicals to each other.

The following table summarizes kinetic parameters for some sterically demanding monomers, illustrating the impact of steric hindrance on polymerization.

| Monomer | Activation Energy for Propagation (E_p) (kJ mol⁻¹) | Enthalpy of Polymerization (ΔH) (kJ mol⁻¹) | Entropy of Polymerization (ΔS) (J mol⁻¹ K⁻¹) |

| Dicyclohexyl itaconate (DCHI) | 26.5 | -53.5 | -142.3 |

| Dibutyl itaconate (DBI) | 21.3 | -42.0 | -110 |

| Dimethyl itaconate (DMI) | 27.8 | -60.5 | -156 |

| Data sourced from studies on depropagation kinetics of sterically demanding monomers. acs.orguq.edu.au |

The use of sterically demanding ligands in catalyst systems for coordination polymerization has also been shown to be an effective strategy to produce high-molecular-weight copolymers. sgitolab.com The bulky ligands can influence the coordination of the monomer and the rate of insertion, leading to better control over the polymer architecture.

Synthesis of Poly(phenylene) Derivatives from Benzene and Alkylbenzene Precursors

Poly(phenylene)s (PPPs) are a class of high-performance polymers known for their exceptional thermal stability and chemical resistance. caltech.edu They are often synthesized from benzene and its alkylated derivatives through various polymerization methods. researchgate.net this compound can be considered a potential precursor within this context.

One common method for synthesizing PPPs is the oxidative cationic polymerization of benzene, often referred to as the Kovacic reaction. researchgate.netcaltech.edu This method, however, typically yields insoluble and intractable materials, limiting their processability. caltech.edu To overcome this, substituted benzenes are often used to introduce solubility. The sec-butyl groups in this compound would enhance the solubility of the resulting poly(phenylene) derivative in common organic solvents.

Another powerful method for synthesizing substituted poly(phenylene)s is the Suzuki polycondensation, which involves the coupling of dihaloaromatic compounds with aromatic diboronic acids or esters in the presence of a palladium catalyst. ethz.ch To utilize this compound in this method, it would first need to be functionalized to introduce the necessary reactive groups, such as halogens or boronic acid moieties.

The introduction of bulky side chains, such as sec-butyl groups, onto the poly(phenylene) backbone not only improves solubility but also influences the polymer's morphology and properties by preventing close packing of the rigid polymer chains. ethz.chresearchgate.net This can lead to materials with amorphous structures and potentially useful optical and electronic properties.

The table below provides examples of substituted poly(p-phenyleneethynylene)s (PPEs), a related class of conjugated polymers, and the effect of the side-group size on their properties.

| Substituent | λ_max (nm) |

| Dibutyl | 4a |

| Dioctyl | 4b |

| Ditetradecyl | 4c |

| Di-2-ethylhexyl | 4d |

| Di-2-cyclohexylethyl | 4e |

| A gradual blue shift in the UV absorption maximum (λ_max) from 4a to 4e suggests a decrease in electronic delocalization along the chain as the size and geometry of the side group change. researchgate.net |

Application in Specialty Polymers and Advanced Materials (e.g., as Curing Agents in Thermosetting Plastics)

The unique structure of this compound and its derivatives makes them suitable for use in various specialty polymers and advanced materials. ontosight.ai One potential application is as a component in curing agents for thermosetting plastics like epoxy resins.

Curing agents, or hardeners, react with the epoxy resin to form a cross-linked, three-dimensional network, which gives the material its final rigid and durable properties. acs.org Diamine compounds are commonly used as curing agents for epoxies. acs.org A derivative of this compound, such as N¹,N⁴-di-sec-butylbenzene-1,4-diamine, could function as a curing agent. solubilityofthings.com The bulky sec-butyl groups would influence the cross-linking density and the properties of the cured thermoset.

The incorporation of the hydrophobic and bulky di(sec-butyl)benzene moiety into the polymer network could lead to several desirable properties:

Improved thermal stability: The aromatic ring contributes to the thermal resistance of the material.

Enhanced mechanical properties: The structure of the curing agent affects the toughness and flexibility of the final product. solubilityofthings.com

Lower moisture absorption: The hydrophobic nature of the sec-butyl groups can reduce the water uptake of the cured resin.

The table below shows examples of different types of curing agents and their typical applications, providing a context for where a di(sec-butyl)benzene-based curing agent might fit.

| Curing Agent Type | Example | Typical Application |

| Aliphatic Amines | Diethylenetriamine | Room temperature curing, coatings, adhesives |

| Aromatic Amines | Diaminodiphenylmethane (DDM) | High-temperature applications, composites |

| Anhydrides | Phthalic Anhydride (B1165640) | Electrical castings and encapsulation |

| This table provides a general overview of common curing agent classes. acs.org |

Furthermore, derivatives of this compound could be used to create other advanced materials, such as high-performance membranes for separations, where the specific size and shape of the molecule can be used to control porosity and selectivity. mdpi.com

Environmental Chemistry and Degradation Pathways of M Di Sec Butyl Benzene

Biodegradation Studies of Alkylbenzene Derivatives

The biodegradation of alkylated aromatic compounds, such as m-di(sec-butyl)benzene, is a key process in their environmental fate. These processes are mediated by diverse microbial communities and involve specific enzymatic pathways.

Aerobic and Anaerobic Degradation Mechanisms in Environmental Systems

The breakdown of alkylbenzenes can occur in the presence (aerobic) or absence (anaerobic) of oxygen.

Aerobic Degradation: Under aerobic conditions, the initial attack on the alkylbenzene molecule is typically initiated by mono- or dioxygenase enzymes. These enzymes introduce oxygen atoms into the aromatic ring, leading to the formation of catechols. These intermediates are then subject to ring cleavage, ultimately leading to mineralization.

Anaerobic Degradation: In the absence of oxygen, the degradation of alkylbenzenes is more challenging and often proceeds at a slower rate. wur.nl A common initial activation step involves the addition of the alkyl side chain to fumarate, a reaction catalyzed by benzylsuccinate synthase or a similar glycyl radical enzyme. nih.govd-nb.info This process has been extensively studied for toluene (B28343), a simple alkylbenzene. nih.gov Subsequent steps involve the beta-oxidation of the succinate (B1194679) adduct, leading to the eventual breakdown of the aromatic ring. nih.gov Anaerobic degradation can be coupled to various electron acceptors, including nitrate, sulfate, and ferric iron. nih.govkarger.com

Microbial Consortia and Enzyme Systems Involved in Alkylbenzene Catabolism

The complete degradation of complex organic molecules like this compound often requires the synergistic action of a microbial consortium. frontiersin.orgnih.gov Different microbial species may carry out different steps of the degradation pathway. frontiersin.org

Key enzyme families involved in alkylbenzene catabolism include:

Monooxygenases and Dioxygenases: These are crucial for the initial steps of aerobic degradation. mdpi.com

Benzylsuccinate Synthases (BSS): These glycyl radical enzymes are responsible for the initial activation of many alkylbenzenes under anaerobic conditions. nih.govd-nb.info

Carboxylases: These enzymes are involved in the anaerobic degradation of some aromatic compounds, catalyzing the addition of a carboxyl group. karger.com

Hydrolases, Dehydrogenases, and other enzymes of central metabolism: These are involved in the subsequent breakdown of intermediates. nih.govresearchgate.netnih.gov

The table below summarizes some of the key enzyme types and their roles in the degradation of aromatic compounds.

| Enzyme Type | Degradation Condition | Function |

| Monooxygenases/Dioxygenases | Aerobic | Initial hydroxylation of the aromatic ring |

| Benzylsuccinate Synthase | Anaerobic | Addition of the alkyl side chain to fumarate |

| Carboxylases | Anaerobic | Carboxylation of the aromatic ring |

| Hydrolases | Aerobic/Anaerobic | Cleavage of ester or other bonds |

Stable Isotope Fractionation for Assessing Biodegradation Processes

Stable isotope analysis is a powerful tool for tracking the biodegradation of contaminants in the environment. scholaris.caacs.org During biodegradation, microorganisms preferentially utilize molecules containing lighter isotopes (e.g., ¹²C) over those with heavier isotopes (e.g., ¹³C). d-nb.info This results in an enrichment of the heavier isotope in the remaining, undegraded contaminant pool. d-nb.info

By measuring the change in the isotopic ratio of a contaminant, such as this compound, it is possible to:

Confirm the occurrence of biodegradation: A significant shift in the isotopic composition is strong evidence that biodegradation is taking place. nih.govresearchgate.net

Distinguish between different degradation pathways: Different enzymatic reactions can result in different degrees of isotopic fractionation. nih.govkarger.com For example, aerobic and anaerobic degradation pathways often have distinct isotopic signatures. nih.gov

Quantify the extent of biodegradation: The magnitude of the isotopic shift can be used to estimate the percentage of the contaminant that has been degraded. nih.govresearchgate.net

The table below illustrates typical carbon isotope enrichment factors (ε) for different benzene (B151609) degradation pathways.

| Degradation Condition | Electron Acceptor | Carbon Isotope Enrichment Factor (ε) |

| Aerobic | O₂ | -1.46‰ to -3.53‰ |

| Anaerobic | Nitrate | -1.9‰ |

| Anaerobic | Sulfate | -3.6‰ |

| Anaerobic | Methanogenic | -2.5‰ |

Data adapted from studies on benzene biodegradation. nih.gov

Photochemical Degradation Pathways in Aqueous and Atmospheric Phases

In addition to biodegradation, this compound can be degraded by photochemical processes in the environment. These reactions are driven by sunlight and can occur in both water and the atmosphere. brieflands.com

Aqueous Phase: In sunlit surface waters, the direct photolysis of this compound is possible if it absorbs light in the solar spectrum. However, indirect photolysis is often a more significant process. This involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) and singlet oxygen. nih.gov

Atmospheric Phase: In the atmosphere, this compound will exist primarily in the vapor phase. The dominant degradation pathway is expected to be reaction with hydroxyl radicals (•OH). This reaction initiates a complex series of oxidation steps, leading to the formation of various products, including aldehydes, ketones, and organic nitrates. These reactions contribute to the formation of photochemical smog and secondary organic aerosols.

Environmental Persistence and Transformation Products Research

Research into the transformation products of this compound is crucial for a complete understanding of its environmental impact. While complete mineralization to carbon dioxide and water is the ideal outcome, partial degradation can lead to the formation of intermediate compounds. mdpi.com Some of these transformation products may be more or less toxic and/or persistent than the parent compound. diva-portal.org

Further research is needed to fully characterize the complete degradation pathways of this compound and to identify and assess the potential risks of its various transformation products in the environment.

Derivatives and Functionalization Strategies of M Di Sec Butyl Benzene

Synthesis and Characterization of Novel M-DI(Sec-butyl)benzene Derivatives

The synthesis of this compound derivatives often begins with the alkylation of benzene (B151609) with butene isomers. For instance, the alkylation of benzene with 1-butene (B85601) in the presence of a catalyst like aluminum chloride (AlCl3) yields sec-butylbenzene (B1681704), along with 1,3- and 1,4-di-sec-butylbenzenes. researchgate.net The specific arrangement of the two sec-butyl groups on the benzene ring at the meta-position (1,3-substitution) significantly influences the compound's physical and chemical properties. solubilityofthings.com The bulky sec-butyl groups create steric hindrance, which can affect the compound's reactivity in subsequent functionalization reactions. solubilityofthings.com

The characterization of these derivatives involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is crucial for determining the substitution pattern on the benzene ring. researchgate.net The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the meta-substitution. For example, in halogenated derivatives of m-di-tert-butylbenzene, a related compound, the hydrogen atom positioned between the two bulky alkyl groups is shielded from the magnetic influence of halogen atoms. researchgate.net Infrared (IR) spectroscopy is also employed to identify the characteristic vibrations of the benzene ring and the alkyl substituents. researchgate.net

Further derivatization of this compound can lead to a variety of novel compounds. For example, nitration of di-tert-butylbenzene isomers, a similar sterically hindered molecule, results in a mixture of nitro-substituted products, demonstrating the influence of the bulky alkyl groups on the regioselectivity of electrophilic aromatic substitution. researchgate.net

Table 1: Spectroscopic Data for Characterization of Di-sec-butylbenzene Derivatives

| Analytical Technique | Observation | Reference |

| ¹H NMR | Distinct chemical shifts for aromatic protons confirming meta-substitution. researchgate.net | researchgate.net |

| IR Spectroscopy | Characteristic peaks for benzene ring and alkyl C-H stretching. researchgate.net | researchgate.net |

Functionalization for Specific Research Applications (e.g., in Fine Chemicals, Advanced Intermediates)

The functionalization of this compound is a key strategy for producing valuable fine chemicals and advanced intermediates. rsc.org These transformations often target the aromatic ring or the benzylic positions of the sec-butyl groups.

For the synthesis of fine chemicals, selective functionalization is paramount. The development of highly functionalized phenols, for example, is a significant area of research. rsc.org While direct hydroxylation of this compound can be challenging, multi-step synthetic routes involving other functional groups are often employed. The resulting substituted phenols are valuable building blocks in the synthesis of pharmaceuticals and other high-value products. rsc.org

As an advanced intermediate, this compound and its derivatives play a role in the production of various materials. For example, polyisobutylene (B167198) (PIB), a polymer with excellent gas barrier properties, can be functionalized using derivatives of benzene. core.ac.uk The introduction of specific functional groups onto the this compound scaffold can lead to the creation of novel monomers for polymerization, resulting in polymers with tailored properties for advanced applications. researchgate.net

Recent advancements in C(sp³)–H functionalization offer new avenues for derivatizing this compound at the benzylic positions. acs.org These methods, often employing photoredox catalysis, allow for the introduction of various functional groups, such as amino, cyano, and bromo groups, under mild conditions. acs.org This direct functionalization of the alkyl side chains provides a more atom-economical approach to synthesizing complex molecules.

Table 2: Examples of Functionalization Reactions and Applications

| Reaction Type | Reagents/Catalysts | Product Type | Application | Reference |

| Alkylation | Butene, AlCl₃ | Di-sec-butylbenzenes | Intermediate | researchgate.net |

| C(sp³)–H Amination | Photoredox catalyst, N-nucleophile | Benzylic amines | Fine Chemicals | acs.org |

| Polymerization Monomer Synthesis | Functionalized di-sec-butylbenzene | Novel monomers | Advanced Materials | core.ac.ukresearchgate.net |

Preparation of Di(sec-butyl)benzene-based Complexes and Organometallics

The steric bulk of the di-sec-butylbenzene framework makes it an interesting ligand for the synthesis of organometallic complexes. The preparation of these complexes often involves the reaction of a functionalized di-sec-butylbenzene derivative with a metal precursor.

For instance, di-sec-butylzinc complexes have been synthesized and structurally characterized. The reaction of di-sec-butylzinc with amine ligands like pyridine (B92270) and its derivatives leads to the formation of chiral complexes. acs.org The bulky sec-butyl groups play a crucial role in the coordination geometry and the resulting chirality of these complexes. acs.org

The synthesis of di-sec-butylmagnesium has also been reported, which can serve as a precursor for other organometallic reagents. gatech.edu These Grignard-type reagents are valuable in organic synthesis for the formation of carbon-carbon bonds.

Furthermore, palladium pincer complexes incorporating a di-tert-butylbenzene backbone, a structurally related system, have been synthesized and shown to exhibit catalytic activity in cross-coupling reactions such as the Suzuki-Miyaura reaction. chemrxiv.org The bulky substituents on the benzene ring can influence the stability and reactivity of the metal center, making these complexes useful in catalysis. chemrxiv.org

Table 3: Examples of Di(sec-butyl)benzene-based Organometallic Compounds

| Metal | Ligand System | Application/Significance | Reference |

| Zinc | Di-sec-butylzinc with amine ligands | Chiral organometallic complexes | acs.org |

| Magnesium | Di-sec-butylmagnesium | Grignard-type reagent | gatech.edu |

| Palladium | Pincer ligand with di-tert-butylbenzene | Catalyst for cross-coupling reactions | chemrxiv.org |

Q & A

Q. Example Reaction Table

| Reaction Type | Conditions | Key Products | Yield Range |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, 0–5°C, anhydrous | m-di(sec-butyl)benzene | 60–75% |

| Isomerization | H₂SO₄, 80°C | Regioisomer correction | 85–90% |

Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?

Basic Question

- ¹H/¹³C NMR : Identify substituent patterns (e.g., meta-substitution via coupling constants) and sec-butyl group conformation .

- HPLC-MS : Quantify purity and detect trace impurities (<0.1% sensitivity) using C18 columns and acetonitrile/water gradients .

- GC-FID : Validate volatility and thermal stability under inert atmospheres .

How does the steric hindrance from sec-butyl groups influence the regioselectivity of electrophilic aromatic substitution reactions in this compound?

Advanced Question

The bulky sec-butyl groups direct electrophiles to the least hindered positions (e.g., para to existing substituents). Computational modeling (DFT) predicts energy barriers for nitration or halogenation, while experimental validation uses:

- Competitive reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) .

- X-ray crystallography to confirm substitution patterns in products .

What strategies can resolve discrepancies in reported reaction yields or biological activity data for this compound derivatives?

Advanced Question

- Meta-analysis : Compare experimental protocols (e.g., catalyst purity, solvent grade) across studies .

- Dose-response standardization : Use uniform bioassay conditions (e.g., MIC testing against S. aureus ATCC 25923) .

- Statistical validation : Apply ANOVA to assess variability in synthetic batches .导师要求做实证性论文怎么办?带你理清思路14:20

What are the key applications of this compound in pharmaceutical intermediate synthesis?

Basic Question

- Chiral building blocks : Used in asymmetric synthesis of antiviral agents (e.g., protease inhibitors) .

- Ligand design : Modifies metal catalysts for enantioselective reactions .

How can computational chemistry methods be integrated with experimental data to predict reaction pathways for this compound?

Advanced Question

- DFT calculations : Model transition states for electrophilic substitutions .

- Machine learning : Train algorithms on reaction databases (Reaxys, SciFinder) to optimize conditions .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Question

- Storage : Inert atmosphere, –20°C, away from oxidizers .

- PPE : Nitrile gloves, fume hood use, and explosion-proof equipment .

What novel catalytic systems show promise for improving the efficiency of this compound synthesis?

Advanced Question

- Ionic liquids : Enhance Lewis acid catalyst recyclability (e.g., [BMIM]Cl-AlCl₃) .

- Flow chemistry : Reduces reaction time and improves yield consistency .

How should researchers document and report synthetic procedures for this compound to meet journal reproducibility standards?

Basic Question

- Follow Beilstein Journal guidelines : Include detailed experimental sections, raw spectral data, and CAS registry numbers .

- Use FAIR principles : Archive datasets in repositories like Zenodo with unique DOIs .

What interdisciplinary approaches combine this compound chemistry with materials science for functional material development?

Advanced Question

- Liquid crystals : Incorporate into mesogenic cores for tunable phase transitions .

- Polymer additives : Improve thermal stability in polyolefins via radical scavenging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.